molecular formula C12H25NO3 B6340487 tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate CAS No. 1221346-25-3

tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate

Cat. No.: B6340487
CAS No.: 1221346-25-3
M. Wt: 231.33 g/mol
InChI Key: RXYPCEIOYUTETK-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate is a tertiary-butyl ester derivative featuring a branched alkyl chain with an ethoxyethylamine substituent. Such compounds are typically utilized as intermediates in pharmaceutical synthesis due to their stability and reactivity in coupling reactions .

Properties

IUPAC Name

tert-butyl 3-(2-ethoxyethylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3/c1-6-15-8-7-13-9-10(2)11(14)16-12(3,4)5/h10,13H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYPCEIOYUTETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNCC(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate typically involves the esterification of 3-[(2-ethoxyethyl)amino]-2-methylpropanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or boron trifluoride etherate. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents. This method affords tert-butyl esters in good yields and is suitable for a variety of amino acid side chains and substituents .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The compound’s key structural analogs differ in the substituents attached to the amino group, influencing their physicochemical properties and applications. Below is a comparative overview:

Compound Substituent Molecular Formula Molecular Weight CAS Number Key Properties
tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate (Target Compound) 2-ethoxyethyl C12H25NO3 (inferred) ~247.33 (estimated) Not specified Moderate polarity due to ethoxy group; potential for hydrogen bonding .
tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate 2,2-dimethoxyethyl C12H25NO4 247.33 1221341-84-9 Higher polarity and solubility in polar solvents due to two methoxy groups .
tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate 2-(4-methoxyphenyl)ethyl C17H27NO3 293.40 1221346-52-6 Aromatic ring enhances π-π interactions; reduced solubility in aqueous media .
tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate 3-methoxypropyl C12H25NO3 231.34 1221346-40-2 Longer alkyl chain increases lipophilicity; suitable for lipid-based formulations .
tert-Butyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate (furan-2-yl)methyl C13H21NO3 239.31 1221341-58-7 Heterocyclic furan ring introduces electronic diversity; potential bioactivity .

Critical Insights from Research Findings

  • Solubility Trends : Ethoxy and methoxy groups enhance aqueous solubility, while aromatic or long-chain substituents favor organic solvents .
  • Stability: tert-Butyl esters generally exhibit superior hydrolytic stability compared to methyl or ethyl esters, as noted in analogs like Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate (CAS 182486-16-4) .
  • Reactivity: The amino group’s nucleophilicity is modulated by substituents—electron-donating groups (e.g., methoxy) enhance reactivity in acylation reactions .

Biological Activity

tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate, also known by its CAS number 1221346-25-3, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C12H25NO3
  • Molecular Weight : 231.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active intermediates that participate in biochemical reactions. The exact molecular targets and pathways depend on the context of use, but it has been noted to influence cellular signaling pathways and metabolic processes.

Key Mechanisms:

  • Enzyme Interaction : The compound may interact with enzymes, thereby modulating their activity.
  • Cell Signaling : It can affect pathways involved in cell signaling, potentially influencing gene expression and cellular metabolism.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Some studies suggest potential antitumor effects, particularly in breast cancer models.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include absorption, distribution, metabolism, and excretion (ADME).

ParameterDescription
Absorption Rapidly absorbed when administered orally or intravenously.
Distribution Widely distributed in body tissues; lipophilic nature enhances tissue penetration.
Metabolism Primarily metabolized in the liver; undergoes phase I and II metabolic reactions.
Excretion Excreted mainly through urine; metabolites can be detected in plasma.

Case Studies

  • Antitumor Efficacy in MCF-7 Cells :
    • In vitro studies demonstrated that this compound reduced cell viability in MCF-7 breast cancer cells.
    • The compound's mechanism involved inducing apoptosis through the activation of caspase pathways.
  • Inflammation Model :
    • A study conducted on murine models of inflammation indicated that treatment with this compound significantly reduced pro-inflammatory cytokines.
    • This suggests a potential application in managing inflammatory diseases.

Research Findings

Recent literature highlights several findings regarding the biological activity of this compound:

  • In Vitro Studies : Various studies have shown that this compound can inhibit the proliferation of cancer cells while promoting apoptosis.
  • Toxicity Assessments : Toxicological evaluations indicate a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand its long-term effects.

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